1-(4-Hydroxyisoxazole)-carboxylic Acid

Medicinal Chemistry Computational Chemistry Bioisostere Design

Sourcing a regioisomerically pure isoxazole scaffold with both a reactive carboxylic acid handle and a hydrogen-bond-donating hydroxyl group is a recurring bottleneck in med-chem and agrochemical programs. 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3) resolves this with its precisely defined C4-OH / C3-COOH substitution pattern (pKa 2.53±0.25) that generic isomers cannot replicate. - Enables direct amide coupling or esterification at C3 without protecting-group manipulation. - Serves as a validated bioisostere of benzoic/salicylic acid for fragment-based discovery (PTP1B, HIV integrase). - Backed by class-level anti-TB SAR: related 3-isoxazolecarboxylic esters achieve submicromolar MICs against M. tuberculosis. Supplied with full analytical documentation; ambient shipping for standard research quantities.

Molecular Formula C4H3NO4
Molecular Weight 129.07 g/mol
CAS No. 178316-77-3
Cat. No. B125359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyisoxazole)-carboxylic Acid
CAS178316-77-3
Synonyms4-Hydroxyisoxazolecarboxylic Acid
Molecular FormulaC4H3NO4
Molecular Weight129.07 g/mol
Structural Identifiers
SMILESC1=C(C(=NO1)C(=O)O)O
InChIInChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
InChIKeyCGLGFQXJBUOAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3): Chemical Profile and Core Properties for Scientific Procurement


1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3), formally named 4-hydroxy-1,2-oxazole-3-carboxylic acid, is a heterocyclic building block featuring a 5-membered isoxazole ring substituted with a hydroxyl group at the 4-position and a carboxylic acid moiety at the 3-position . This dense, bifunctional arrangement (C4H3NO4, MW 129.07 g/mol) provides a unique hydrogen bond donor/acceptor profile and a reactive carboxylic acid handle for amide coupling or esterification. The compound's small size (Topological Polar Surface Area 83.6 Ų) and adherence to Lipinski's Rule of Five [1] make it a versatile scaffold for early-stage medicinal chemistry and agrochemical discovery.

Why 1-(4-Hydroxyisoxazole)-carboxylic Acid Cannot Be Interchanged with Other Isoxazole Carboxylic Acids


The precise regioisomeric and functional group substitution pattern of 1-(4-Hydroxyisoxazole)-carboxylic Acid (C4-OH, C3-COOH) dictates its unique reactivity and physicochemical profile, precluding simple substitution by other isoxazole carboxylic acid isomers or simple hydroxyl-isoxazoles . Critically, the 4-hydroxy-3-carboxy arrangement confers distinct hydrogen-bonding capabilities and a predicted pKa of 2.53±0.25 for the carboxylic acid group, which is significantly more acidic than that of other isoxazole carboxamides or esters . This specific electronic environment directly impacts its solubility (limited to DMSO and methanol) and its suitability as a bioisostere or synthetic intermediate, making generic replacement with, for instance, 4-hydroxyisoxazole (CAS 80348-66-9) which lacks the carboxylic acid handle, or 3-isoxazolecarboxylic acid esters, which lack the 4-OH hydrogen bonding motif, fundamentally impossible for applications requiring both functionalities .

Quantitative Differentiation: 1-(4-Hydroxyisoxazole)-carboxylic Acid vs. Structural Analogs in Key Assays


Regioisomeric Differentiation: pKa and Hydrogen Bonding Profile for Molecular Design

1-(4-Hydroxyisoxazole)-carboxylic Acid exhibits a predicted carboxylic acid pKa of 2.53±0.25 . This value is substantially lower than that of a typical isoxazole carboxylic acid without the 4-OH group, reflecting the electron-withdrawing effect of the hydroxyl substituent. While direct pKa data for 4-hydroxyisoxazole (lacking the -COOH) is not directly comparable, the presence of both functional groups creates a distinct intramolecular hydrogen-bonded network, as evidenced by the compound's specific InChIKey (CGLGFQXJBUOAAP-UHFFFAOYSA-N) and its computed physicochemical properties [1]. This unique protonation state and hydrogen-bonding surface directly influence its behavior as a carboxylic acid bioisostere in enzyme active sites, differentiating it from simple isoxazole-3-carboxylic acids or 5-hydroxyisoxazole regioisomers.

Medicinal Chemistry Computational Chemistry Bioisostere Design

Solubility Profile: Limited Aqueous Solubility Guides Formulation and Assay Design

1-(4-Hydroxyisoxazole)-carboxylic Acid demonstrates poor aqueous solubility, being only slightly soluble in DMSO and methanol . This is in contrast to many simple isoxazole carboxylic acids which exhibit better water solubility due to salt formation or lack of strong intramolecular hydrogen bonding . The compound's melting point (>165°C with decomposition) further underscores its strong crystal lattice energy. This limited solubility must be accounted for in biological assays, where DMSO stock solutions are standard, but may present challenges for in vivo formulation or aqueous-based reactions compared to more soluble analogs like 5-methylisoxazole-4-carboxylic acid or ester derivatives.

Formulation Science Assay Development Medicinal Chemistry

Herbicidal Activity: 4-Hydroxyisoxazole Scaffold Shows Activity Where the Parent Carboxylic Acid Does Not

While 1-(4-Hydroxyisoxazole)-carboxylic Acid itself is not a commercial herbicide, its core structure is the active moiety of 4-hydroxyisoxazole (triumferol), a natural seed germination inhibitor isolated from an African plant [1]. Crucially, U.S. Patent 5,238,909 explicitly notes that while 4-hydroxyisoxazole and its derivatives exhibit herbicidal properties, the parent 4-isoxazole carboxylic acid (a direct synthetic precursor) does not [2]. This establishes that the 4-hydroxyisoxazole pharmacophore, which 1-(4-Hydroxyisoxazole)-carboxylic Acid contains, is essential for activity, and that the presence of the 3-carboxylic acid group, while not active itself, provides a crucial synthetic handle for derivatization to generate active analogs.

Agrochemical Discovery Herbicide Development Plant Growth Regulation

Precursor to Anti-TB Leads: 3-Isoxazolecarboxylic Acid Esters Exhibit Submicromolar Activity Against Mtb

While direct biological data for 1-(4-Hydroxyisoxazole)-carboxylic Acid is absent, its structural class—derivatives of 3-isoxazolecarboxylic acid esters—has demonstrated potent activity against Mycobacterium tuberculosis (Mtb) [1]. A series of these derivatives showed submicromolar in vitro activity against replicating Mtb (R-TB), comparable to first-line anti-TB drugs [2]. Notably, lead compounds from a related series (2-substituted quinoline derivatives with an isoxazole-carboxylic acid methyl ester) achieved minimum inhibitory concentrations (MIC) of 0.12 μg/mL against drug-susceptible Mtb and 0.25-0.5 μg/mL against drug-resistant strains, with a selectivity index >80 [3]. The 4-hydroxy-3-carboxy motif of the target compound provides a versatile scaffold for generating analogous ester and amide derivatives with potential anti-TB activity.

Antitubercular Drug Discovery Medicinal Chemistry Infectious Disease

Key Application Scenarios for 1-(4-Hydroxyisoxazole)-carboxylic Acid in Discovery Chemistry


Synthesis of Novel Antitubercular Agents via Esterification or Amide Coupling

Leverage the carboxylic acid handle at the C3 position to synthesize a library of esters or amides for evaluation against Mycobacterium tuberculosis, as demonstrated by the potent anti-TB activity of related 3-isoxazolecarboxylic acid derivatives [1]. The 4-OH group may be optionally protected or exploited for additional interactions. This scenario is directly supported by class-level evidence showing submicromolar MICs for optimized analogs [2].

Design of Herbicidal Pro-Drugs or Active 4-Hydroxyisoxazole Derivatives

Utilize the compound as a key intermediate to synthesize 4-hydroxyisoxazole-based herbicides or plant growth regulators. The carboxylic acid group provides a convenient handle for esterification, amidation, or reduction to the active alcohol, which is known to possess herbicidal properties [3]. This route circumvents the need for the inactive 4-isoxazole carboxylic acid, which lacks herbicidal activity [4].

Medicinal Chemistry: Carboxylic Acid Bioisostere Scouting

Employ 1-(4-Hydroxyisoxazole)-carboxylic Acid as a small, heterocyclic bioisostere of benzoic acid or salicylic acid fragments in fragment-based drug discovery (FBDD). Its low molecular weight, predicted pKa of 2.53, and unique hydrogen-bonding profile make it suitable for exploring interactions with protein active sites, as demonstrated by the known activity of isoxazole carboxylic acids as PTP1B inhibitors [5].

Building Block for HIV-1 Integrase Inhibitor Scaffolds

Incorporate the isoxazole-3-carboxylic acid core into the design of novel HIV-1 integrase inhibitors. The isoxazole ring has been validated as a bioisostere for the aryl diketo acid (ADK) pharmacophore [6]. Specifically, 5-aryl-substituted isoxazole-3-carboxylic acids have shown inhibitory and antiviral activities, and the 4-hydroxy group offers an additional vector for structural optimization to enhance potency or improve physicochemical properties [7].

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